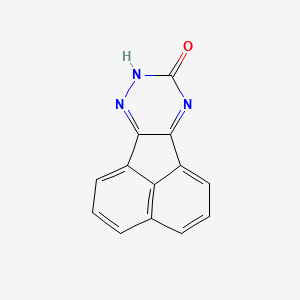
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one is a polycyclic aromatic compound that contains a triazine ring fused with an acenaphthene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one typically involves the reaction of acenaphthoquinone with guanidine in the presence of triethylamine. This reaction forms acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-imine, which is then reacted with benzoyl chloride to yield the desired product . The reaction conditions are generally mild, and the process can be carried out in a laboratory setting using standard organic synthesis techniques.
Analyse Chemischer Reaktionen
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one involves its ability to intercalate between stacked base pairs of oligonucleotides, acting as an intercalator. This property allows it to disrupt the function of DNA and RNA, leading to its antimicrobial and anticancer effects . The molecular targets include various enzymes and receptors involved in cell replication and survival pathways.
Vergleich Mit ähnlichen Verbindungen
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one can be compared with other similar compounds, such as:
Acenaphtho(1,2-e)(1,2,4)triazin-9-thiol: This compound has a thiol group instead of a ketone group, which gives it different chemical properties and biological activities.
Ethyl (acenaphtho(1,2-e)(1,2,4)triazin-9-ylsulfanyl)acetate: This derivative contains an ethyl ester group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which allows it to interact with biological molecules in a distinct manner, leading to its diverse range of applications.
Eigenschaften
CAS-Nummer |
70154-23-3 |
|---|---|
Molekularformel |
C13H7N3O |
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaen-13-one |
InChI |
InChI=1S/C13H7N3O/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
InChI-Schlüssel |
NBTUUTXMLGFURK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=NC(=O)NN=C4C3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















